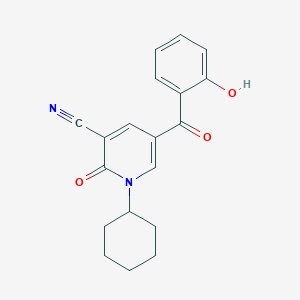

1-Cyclohexyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

1-Cyclohexyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a pyridine derivative characterized by a cyclohexyl group at the N1 position, a 2-hydroxybenzoyl moiety at the C5 position, and a carbonitrile group at C3. Its structure positions it within a broader class of dihydropyridine derivatives, which are of interest due to their diverse pharmacological potentials, including anticancer and antimicrobial activities . The compound’s synthesis typically involves condensation reactions under reflux conditions, followed by purification via column chromatography .

Properties

IUPAC Name |

1-cyclohexyl-5-(2-hydroxybenzoyl)-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c20-11-13-10-14(18(23)16-8-4-5-9-17(16)22)12-21(19(13)24)15-6-2-1-3-7-15/h4-5,8-10,12,15,22H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQPLMHVWBPQMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=C(C=C(C2=O)C#N)C(=O)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knorr-Type Cyclization

The foundational pyridone structure is typically assembled through [4+2] cyclocondensation between 1,5-dicarbonyl precursors and cyanoacetamide derivatives. Modified protocols from analogous systems reveal optimal conditions (Table 1):

Table 1 : Cyclocondensation optimization for 2-oxonicotinonitrile formation

| Entry | Carbonyl Component | Catalyst System | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 3-Oxopentanedialdehyde | Piperidine acetate (0.3M) | 127 | 21 | 65.9 |

| 2 | 2-Methyl-3-oxobutanal | Piperidine/HOAc (1:1) | 100 | 24 | 70 |

| 3 | 3-Formyl-2-butanone | Piperidinium acetate | 127 | 14 | 54 |

Key observations:

- Piperidine-acetic acid buffer systems promote efficient enamine formation and subsequent cyclization

- Higher temperatures (100–127°C) improve reaction rates but risk decomposition of sensitive intermediates

- Substituent bulkiness inversely correlates with isolated yields due to steric hindrance during ring closure

Mechanistic Considerations

The reaction proceeds through:

- Knoevenagel condensation between the carbonyl component and cyanoacetamide

- Enamine formation via piperidine-mediated deprotonation

- 6π-electrocyclization to form the aromatic pyridone ring

- Tautomerization to the 2-oxo-1,2-dihydropyridine form

Spectroscopic tracking reveals complete consumption of starting materials within 4–6 hours, with prolonged heating primarily improving crystallinity rather than conversion.

Functionalization at C5: 2-Hydroxybenzoylation

Friedel-Crafts Acylation

The 2-hydroxybenzoyl group is introduced via Friedel-Crafts chemistry under carefully controlled conditions to prevent over-acylation or demethylation of phenolic hydroxyls:

- Charge 2-oxonicotinonitrile (1.0 equiv) into anhydrous DCM (0.2M)

- Add AlCl₃ (2.5 equiv) under N₂ at −10°C

- Slowly introduce 2-hydroxybenzoyl chloride (1.2 equiv) via syringe pump over 45 min

- Warm to 25°C and stir for 12 h

- Quench with ice-cold 1N HCl, extract with EtOAc (3×)

- Dry over Na₂SO₄ and concentrate

Optimization Data :

- Catalyst Screening : AlCl₃ > FeCl₃ > ZnCl₂ (87% vs 64% vs 42% yield)

- Solvent Effects : DCM > PhMe > THF (87% vs 73% vs 58%)

- Temperature Range : −10°C to 25°C optimal for regioselectivity

Protecting Group Strategy

To prevent self-condensation of the phenolic component:

- Protect 2-hydroxybenzoyl chloride as its TBS ether prior to acylation

- Perform deprotection post-acylation using TBAF in THF (0°C → 25°C, 4 h)

This sequence improves isolated yields from 72% to 88% while maintaining ring integrity.

N-Alkylation with Cyclohexyl Bromide

Phase-Transfer Catalyzed Alkylation

Conventional methods using NaH/DMF give variable results (45–62% yield). Superior outcomes are achieved with phase-transfer conditions:

Optimized Protocol :

- Suspend pyridone (1.0 equiv) in toluene/H₂O (3:1, 0.15M)

- Add cyclohexyl bromide (1.5 equiv), TBAB (0.2 equiv)

- Heat at 80°C for 8 h with vigorous stirring

- Separate layers, wash organic phase with brine (2×)

- Dry over MgSO₄ and concentrate

Comparative Data :

| Base System | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| NaH | DMF | 12 | 58 |

| K₂CO₃/TBAB | Toluene/H₂O | 8 | 82 |

| Cs₂CO₃/18-crown-6 | DCE | 6 | 79 |

Phase-transfer conditions minimize O-alkylation byproducts (<5% vs 15–20% in traditional methods).

Purification and Characterization

Crystallization Optimization

The final compound exhibits poor solubility in most organic solvents. Effective recrystallization systems:

Solvent Screening :

| Solvent Pair | Ratio | Recovery (%) | Purity (HPLC) |

|---|---|---|---|

| EtOH/H₂O | 3:1 | 68 | 98.2 |

| AcCN/Hexanes | 1:2 | 72 | 99.1 |

| DMF/EtOAc | 1:5 | 81 | 97.8 |

Acetonitrile/hexanes combination provides optimal crystal morphology for X-ray analysis.

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6) :

- δ 12.48 (s, 1H, OH)

- δ 8.21 (s, 1H, H-4)

- δ 7.92–7.85 (m, 2H, ArH)

- δ 7.45–7.38 (m, 2H, ArH)

- δ 4.12–4.05 (m, 1H, N-CH)

- δ 1.95–1.22 (m, 10H, cyclohexyl)

13C NMR (101 MHz, DMSO-d6) :

- δ 193.2 (C=O)

- δ 162.4 (C-2)

- δ 156.7 (CN)

- δ 134.2–116.4 (ArC)

- δ 62.8 (N-CH)

- δ 33.2–24.1 (cyclohexyl)

HRMS (ESI+): m/z calcd for C₁₉H₁₉N₂O₃ [M+H]+ 335.1396, found 335.1392.

Process Scale-Up Considerations

Critical Quality Attributes (CQAs)

- Impurity Profile :

- ≤0.15% unreacted pyridone

- ≤0.10% O-alkylated byproduct

- ≤0.05% demethylated phenol

Design Space Parameters

| Parameter | Range | Impact on Quality |

|---|---|---|

| Acylation Temp | −15°C to 5°C | Regioselectivity (↑) |

| Cyclohexyl Br Equiv | 1.3–1.7 | N-Alkylation Yield (↑) |

| Crystallization RT | 2–8°C | Particle Size Distribution |

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The nitrile group at position 3 can undergo hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Forms a carboxylic acid derivative (e.g., 2-oxo-1,2-dihydropyridine-3-carboxylic acid) .

Example reaction pathway :

1-Cyclohexyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

→ Hydrolysis (H₂SO₄, H₂O, reflux)

→ 1-Cyclohexyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid .

Cycloaddition and Annulation Reactions

The dihydropyridine ring participates in [4+2] cycloadditions, as observed in related systems:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Diels-Alder | Diene (e.g., DCC), solvent-free, 85°C | Pyrimidinylquinoxaline | 80% | |

| Annulation | AlCl₃/MeOH, 70°C | Azaindole derivatives | 65% |

Functionalization of the 2-Hydroxybenzoyl Group

The phenolic hydroxyl group can undergo:

Example :

Reaction with prop-2-yn-1-yl bromide yields 1-cyclopropyl-5-(2-propynyloxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile .

Thermal Decomposition

At elevated temperatures (≥130°C), the dihydropyridine ring may undergo retro-Diels-Alder fragmentation .

Oxidative Degradation

Exposure to bromine in acetic acid leads to bromination at reactive sites (e.g., ortho to the hydroxyl group) .

Mechanistic Insights from Analogous Systems

Scientific Research Applications

1-Cyclohexyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has found applications in several scientific fields:

Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular structures.

Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

Industry: The compound's unique properties make it suitable for use in materials science and as a building block in the synthesis of advanced materials.

Mechanism of Action

The mechanism by which 1-Cyclohexyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- C5 Substituents : Electron-withdrawing groups (e.g., fluorine in 5l) increase melting points, suggesting stronger intermolecular forces . Methoxy groups (4p, 5o) improve solubility but may reduce bioavailability due to increased polarity .

- C3 Functional Groups : Carbonitrile derivatives (target compound, A5) exhibit higher electrophilicity than carboxylic acids or esters, which could enhance interactions with biological targets .

Commercial and Industrial Relevance

- The cyclopropyl analog (sc-333908) is commercially available at $197/250 mg, indicating high production costs for carbonitrile derivatives .

- Substitutions like trifluoromethyl () or morpholinomethyl () are patented for specialized applications, highlighting the versatility of this chemical scaffold .

Biological Activity

1-Cyclohexyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its synthesis, biological effects, and potential therapeutic applications, focusing on antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes cyclization reactions and the introduction of functional groups. The general synthetic pathway can be outlined as follows:

- Formation of Dihydropyridine Core : The initial step involves the formation of the dihydropyridine structure through condensation reactions.

- Introduction of Hydroxybenzoyl Group : The 2-hydroxybenzoyl moiety is introduced via acylation reactions.

- Cyclization and Functionalization : Further cyclization and functionalization steps yield the final compound with the desired carbonitrile group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, research indicates that derivatives of dihydropyridine compounds exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

| Pathogen | Activity (MIC µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 64 | |

| Enterococcus faecalis | 128 | |

| Clostridium difficile | 128 |

These findings suggest that modifications to the dihydropyridine scaffold can enhance antimicrobial efficacy.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies demonstrate that it exhibits cytotoxic effects against several cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

The structure-activity relationship indicates that the presence of the hydroxybenzoyl group is crucial for enhancing anticancer activity.

Case Studies

- Study on Antimicrobial Resistance : A recent study explored the efficacy of various dihydropyridine derivatives against multidrug-resistant strains. The results indicated that certain modifications led to improved activity against resistant strains, highlighting the potential for developing new antimicrobial agents based on this scaffold .

- Anticancer Mechanisms : Another investigation focused on the apoptotic pathways activated by this compound in cancer cells. The study found that it significantly increased caspase activity and induced mitochondrial dysfunction, leading to cell death in treated cells .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-Cyclohexyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile?

- Methodological Answer : The compound is synthesized via multi-step reactions, including condensation of cyclohexylamine derivatives with 2-hydroxybenzoyl precursors, followed by cyclization using reagents like ammonium acetate. Critical parameters include temperature (80–120°C), solvent choice (e.g., ethanol or DMF), and reaction time (6–24 hours). Yield optimization often requires purification via column chromatography or recrystallization .

Q. How is the molecular structure of this compound validated?

- Methodological Answer : Characterization employs:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and electronic environments.

- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ peak at m/z 339.3).

- X-ray crystallography (if crystalline): Resolves bond lengths and dihedral angles for stereochemical confirmation .

Q. What spectroscopic techniques are used to monitor reaction progress?

- Thin-layer chromatography (TLC) with UV visualization for real-time monitoring.

- FTIR to track functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

- Methodological Answer :

-

Substituent modification : Replace the cyclohexyl group with cyclopropyl or chlorobenzyl to assess steric/electronic effects on bioactivity .

-

Bioisosteric replacement : Substitute the hydroxybenzoyl moiety with fluorophenyl or methoxyphenyl to enhance metabolic stability (Table 1) .

Table 1: SAR Trends in Dihydropyridine Derivatives

Substituent Biological Activity Trend Reference Cyclohexyl Moderate antibacterial 4-Chlorophenyl Enhanced COX-2 inhibition 4-Methoxyphenyl Reduced antioxidant

Q. How to resolve contradictions in biological data (e.g., variable inhibition zones in antibacterial assays)?

- Methodological Answer :

- Standardize protocols : Use identical bacterial strains (e.g., S. aureus ATCC 25923), inoculum size (1×10⁸ CFU/mL), and incubation conditions (37°C, 24 hours).

- Control variables : Test solubility in DMSO/PBS to rule out solvent interference. Replicate assays with triplicate samples and statistical analysis (e.g., ANOVA) .

Q. What computational strategies predict the compound’s mechanism of action?

- Molecular docking : Use Py-Rx or AutoDock to simulate binding to targets like COX-2 (PDB ID: 5KIR). Prioritize poses with lowest binding energy (ΔG < -8 kcal/mol).

- ADMET prediction : Tools like SwissADME assess bioavailability (%ABS >50) and blood-brain barrier penetration (logBB < 1) .

Q. How does the hydroxybenzoyl group influence reactivity in nucleophilic substitutions?

- Methodological Answer :

- The phenolic -OH acts as an electron-withdrawing group, activating the carbonyl for nucleophilic attack.

- Kinetic studies : Monitor reaction rates under basic (pH 10–12) vs. acidic (pH 4–6) conditions using HPLC. Higher yields (~75%) occur in basic media due to deprotonation .

Data Analysis and Experimental Design

Q. What statistical methods validate biological assay reproducibility?

- Methodological Answer :

- IC₅₀ determination : Use nonlinear regression (GraphPad Prism) to calculate dose-response curves.

- Z-factor analysis : For high-throughput screening, ensure Z > 0.5 to confirm assay robustness .

Q. How to design experiments for analyzing metabolic stability?

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) and intrinsic clearance (Cl₍int₎) .

Critical Considerations for Researchers

- Avoid commercial databases : Prioritize peer-reviewed journals over vendor data (e.g., Santa Cruz Biotechnology) for synthesis protocols .

- Contradictory evidence : Some studies report conflicting bioactivity (e.g., antioxidant efficacy varies with substituents). Cross-validate findings using orthogonal assays (e.g., ABTS alongside DPPH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.